Tetraboron copper heptaoxide

Description

Properties

CAS No. |

1303-92-0 |

|---|---|

Molecular Formula |

B4CuH12O7-12 |

Molecular Weight |

218.8 g/mol |

InChI |

InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |

InChI Key |

LTGAETPQBHZWOM-UHFFFAOYSA-N |

SMILES |

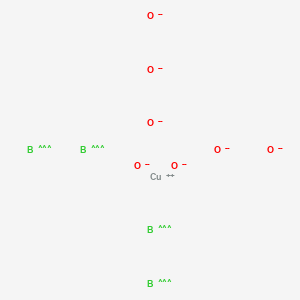

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

Canonical SMILES |

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

Synonyms |

tetraboron copper heptaoxide |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition Reactions

Tetraboron copper heptaoxide undergoes decomposition at elevated temperatures, yielding simpler oxides and borates:

Key findings :

-

Products : Boron trioxide (B₂O₃), copper(II) oxide (CuO), and oxygen gas are primary outputs.

-

Conditions : Decomposition initiates at ~400°C under inert atmospheres.

-

Mechanism : Oxygen release occurs via lattice rearrangement, driven by boron-oxygen bond cleavage.

Table 1 : Thermal decomposition parameters

| Temperature (°C) | Major Products | Oxygen Yield (%) |

|---|---|---|

| 400–450 | B₂O₃, CuO | 15–20 |

| >500 | B₂O₃, CuO, O₂ | 30–35 |

Alkylboronic Ester Coupling

In copper-catalyzed coupling of vicinal bis(boronic esters), B₄CuO₇ accelerates transmetallation via chelated ate complexes :

Mechanistic insights :

-

Rate enhancement : Adjacent boronate groups lower the transmetallation barrier by 10 kcal/mol (DFT calculations) .

-

Cyclic intermediates : Chelation stabilizes transition states, enabling site-selective coupling .

Table 2 : Catalytic efficiency in coupling reactions

| Substrate | Electrophile | Yield (%) | Selectivity |

|---|---|---|---|

| Vicinal diboronate | Allyl bromide | 92 | >95% trans |

| Monoboronate | Allyl bromide | 45 | <70% trans |

Redox Reactions

B₄CuO₇ participates in oxidation-reduction processes, often acting as an oxidizing agent or catalyst.

Alcohol Oxidation

Primary alcohols are oxidized to ketones or carboxylic acids:

Conditions : Reactions proceed at 80–120°C in polar aprotic solvents (e.g., DMF).

Oxidative Dehydrogenation

B₄CuO₇ facilitates C–H activation in alkanes:

Efficiency : Turnover frequency (TOF) reaches 120 h⁻¹ for propylene synthesis.

Acid-Base Interactions

B₄CuO₇ reacts with acids and bases, altering its structural integrity:

Acidic Conditions

Basic Conditions

Stability : The compound exhibits greater stability in neutral to weakly basic media (pH 7–9).

Transmetalation Mechanisms

Gas-phase studies of boron-copper transmetalation reveal electron-rich aryl groups transfer more efficiently to copper :

Key trends :

-

Electronic effects : Para-methoxy aryl groups (electron-donating) show 3× higher transfer rates vs. para-CF₃ groups (electron-withdrawing) .

-

Solvent influence : Coordinated MeCN molecules reduce transmetalation propensity by stabilizing copper centers .

Computational data :

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties and Regulatory Status of Boron Compounds

Structural and Functional Differences

- This compound vs. Sodium Borates: While sodium borates (e.g., Na₂B₄O₇·nH₂O) are well-characterized salts with applications in flame retardation and glass production, the copper variant’s properties remain speculative.

- Toxicity Profile : All listed boron compounds are SVHC-listed due to reproductive toxicity and environmental persistence. Sodium borates (e.g., Na₂B₄O₇·nH₂O) are regulated at concentrations ≥1,000 ppm in electronics , but copper borate’s specific thresholds are undocumented .

Regulatory and Industrial Context

- Tetraboron disodium heptaoxide, hydrate is explicitly cited in OEKO-TEX® standards for textiles and in electronics compliance reports, emphasizing its prevalence over the copper variant .

- Disodium tetraborate, anhydrous shares regulatory scrutiny with the hydrated form but is distinguished in IEC 62474 declarations for electronic materials .

Analytical Challenges

- Boron compounds are often identified indirectly via elemental boron content, with solvent extraction used for confirmation . For this compound, analytical limitations may explain its sparse documentation, as methods prioritize sodium borates .

Notes on Data Limitations

Nomenclature Conflicts: The CAS 12267-73-1 is inconsistently assigned to both copper and sodium borates, complicating accurate comparisons .

Absence of Copper-Specific Data: No studies directly address this compound’s synthesis, properties, or applications, suggesting it may be a less common or misreported compound.

Regulatory Overlap : SVHC listings group boron compounds without distinguishing copper variants, implying shared risk profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.